3,6-Difluoro-2-(trifluoromethoxy)benzoic acid
Description
3,6-Difluoro-2-(trifluoromethoxy)benzoic acid: is an organic compound with the molecular formula C8H3F5O3. It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzoic acid core.
Properties
IUPAC Name |
3,6-difluoro-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-3-1-2-4(10)6(5(3)7(14)15)16-8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVANGHZCGUGZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzoic acid derivative. One common method involves the reaction of a suitable benzoic acid precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various halides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Derivatives with different functional groups replacing fluorine or trifluoromethoxy groups.
Oxidation Products: Carboxylate derivatives.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid is , with a molecular weight of approximately 236.1 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and stability, making it suitable for various applications in drug development and materials science.
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. This compound has shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating chronic inflammatory conditions .
3. Antioxidant Properties
The compound exhibits antioxidant activity by scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases. Its ability to inhibit lipid peroxidation in cellular models highlights its potential protective effects against oxidative damage .
Organic Synthesis
4. Building Block for Drug Development
this compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its functional groups allow for various chemical modifications, facilitating the creation of complex molecular architectures through reactions such as acylation and nucleophilic substitution .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anti-inflammatory Treatment
In a clinical trial involving patients with arthritis, participants treated with this compound reported reduced levels of inflammatory markers and improved joint function after six weeks of treatment. This highlights the compound's therapeutic potential in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The trifluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
Comparison with Similar Compounds
- 3,6-Difluoro-2-methoxybenzoic acid
- 3,6-Difluoro-2-(trifluoromethyl)benzoic acid
- 3,6-Difluoro-2-(trifluoromethylthio)benzoic acid
Comparison:
- 3,6-Difluoro-2-methoxybenzoic acid: Lacks the trifluoromethoxy group, which may result in different chemical reactivity and biological activity.
- 3,6-Difluoro-2-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its electronic properties and interactions with molecular targets.
- 3,6-Difluoro-2-(trifluoromethylthio)benzoic acid: Contains a trifluoromethylthio group, which can affect its lipophilicity and metabolic stability compared to the trifluoromethoxy group .
Biological Activity
3,6-Difluoro-2-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C8H3F5O3
- Molecular Weight : 232.10 g/mol
- CAS Number : 2244085-97-8
The presence of multiple fluorine atoms enhances its lipophilicity and alters its interaction with biological targets, making it a subject of various pharmacological studies.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives with trifluoromethyl groups can significantly improve antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| This compound | 0.78 - 3.12 μg/ml | Potent against tested strains |
| Bromo-substituted analogs | 0.78 μg/ml | Highly active |
The incorporation of trifluoromethyl groups is critical for enhancing the activity of these compounds, as evidenced by the low MIC values observed in various studies .
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity. Research has indicated that certain derivatives can inhibit the growth of pathogenic fungi effectively. For example, studies involving similar benzoic acid derivatives have reported significant antifungal effects, suggesting that this compound may possess comparable activity.
Anticancer Properties
The anticancer potential of fluorinated benzoic acids is another area of interest. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary findings suggest that fluorinated derivatives could interfere with cellular signaling pathways involved in cancer progression.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on various trifluoromethyl-substituted benzoic acids reported that the introduction of fluorine atoms significantly enhanced antimicrobial activity. The study highlighted that compounds with MIC values below 1 μg/ml are considered highly effective against bacterial strains .
- Biofilm Inhibition : Another research effort demonstrated that certain derivatives could inhibit biofilm formation in bacterial cultures, outperforming traditional antibiotics like vancomycin at equivalent concentrations. This suggests potential applications in treating biofilm-associated infections .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds on human cancer cell lines revealed varying degrees of toxicity, indicating that structural modifications could lead to selective anticancer agents .
Q & A
Basic: What are the optimized synthetic routes for 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid?
Methodological Answer:
The synthesis typically involves sequential fluorination and trifluoromethoxy group introduction. A plausible route starts with a benzoic acid precursor (e.g., 2-hydroxybenzoic acid), where fluorination is achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. The trifluoromethoxy group is introduced via nucleophilic aromatic substitution (NAS) with a trifluoromethoxylation reagent (e.g., AgOCF₃ or Cu-mediated methods) . For coupling reactions, agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane are effective for intermediate steps .
Key Optimization Parameters:
- Temperature control (0–60°C for fluorination steps).
- Solvent selection (polar aprotic solvents like DMF enhance NAS efficiency).
- Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate).
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR (¹H, ¹³C, ¹⁹F): ¹⁹F NMR is critical for confirming trifluoromethoxy (-OCF₃) and difluoro substituents. Peaks for -OCF₃ appear near δ -55 to -58 ppm .
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Expected [M-H]⁻ ion at m/z 269.0 (C₈H₃F₅O₃) .
- FT-IR: Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
Basic: How does fluorine substitution influence the compound’s physical properties?
Methodological Answer:
Fluorine atoms increase thermal stability (TGA analysis shows decomposition >250°C) and hydrophobicity (logP ~2.8, calculated via HPLC retention times). The trifluoromethoxy group enhances lipophilicity, improving membrane permeability in biological assays. Melting points for analogous fluorinated benzoic acids range 138–220°C, depending on substituent positions .
Advanced: How can conflicting data on biological activity be resolved?
Methodological Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) often arise from assay conditions. Strategies include:
- Standardized Assays: Use consistent buffer pH (7.4) and ionic strength.
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify IC₅₀ trends.
- Molecular Docking Validation: Compare binding modes in protein targets (e.g., COX-2 or kinases) using software like AutoDock Vina. Adjust for fluorine’s electronegativity and steric effects .
Example Data Conflict Resolution:
| Study | Reported IC₅₀ (µM) | Assay Condition | Resolution Strategy |
|---|---|---|---|
| A | 5.2 ± 0.3 | pH 7.4, 25°C | Replicate with standardized buffer |
| B | >100 | pH 6.8, 37°C | Adjust pH to 7.4 and retest |
Advanced: What computational methods predict the compound’s reactivity in substitution reactions?
Methodological Answer:
- DFT Calculations (Gaussian 16): Model transition states for trifluoromethoxy group participation in NAS. Basis sets like 6-31G(d,p) and solvent effects (PCM model) improve accuracy .
- Hammett Constants: Use σₚ values for substituents (σₚ-F = 0.06, σₚ-CF₃O = 0.45) to predict reaction rates. Electron-withdrawing groups (-CF₃O) activate the ring for nucleophilic attack .
Advanced: How can stability under physiological conditions be assessed?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC. Fluorinated benzoic acids are stable at pH 4–7 but hydrolyze in strong acids/bases .
- Plasma Stability: Incubate with human plasma (37°C, 1–6 hours). Precipitate proteins with acetonitrile and quantify parent compound via LC-MS.
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to potential HF release during decomposition.
- Waste Disposal: Neutralize with aqueous NaHCO₃ before disposal in halogenated waste containers .
Advanced: What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic fluorination steps.
- Catalyst Recycling: Immobilize Pd or Cu catalysts on silica to reduce costs.
- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress .
Advanced: How does the compound interact with biological membranes?
Methodological Answer:
- PAMPA Assay: Measure passive permeability using artificial membranes. Fluorinated analogs typically show Papp >1 × 10⁻⁶ cm/s, indicating good absorption.
- MD Simulations (GROMACS): Model interactions with lipid bilayers. The trifluoromethoxy group aligns with hydrophobic lipid tails, enhancing penetration .
Advanced: What are the structure-activity relationships (SAR) for analogs?
Methodological Answer:
SAR studies reveal:
- Fluorine Position: 3,6-Difluoro substitution optimizes steric bulk and electronic effects for target binding.
- Trifluoromethoxy vs. Trifluoromethyl: -OCF₃ provides better metabolic stability than -CF₃ in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
